molecular formula C11H9N3O4 B1439079 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol CAS No. 1147979-37-0

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Cat. No. B1439079
CAS RN: 1147979-37-0
M. Wt: 247.21 g/mol
InChI Key: KMUFSJBYIDLSDP-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (MNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is classified as a pyrimidine derivative and is composed of five carbon atoms, two nitrogen atoms, and one oxygen atom. MNP has been used in a range of scientific research applications, including laboratory experiments, biochemical and physiological studies, and drug development.

Scientific Research Applications

Synthesis and Analgesic Activity

Research by Takagi et al. (1987) explored the synthesis of pyrimidin-4(3H)-ones from 4-methoxy-3-nitrocoumarins, revealing their significant analgesic activity in mice, superior to aminopyrine. Notably, specific compounds demonstrated 3-4.5 times the potency of aminopyrine (Takagi et al., 1987).

Antibacterial and Antiviral Activity

Mistry and Desai (2005) synthesized pyrimidine-2-one derivatives with notable antibacterial activities against various bacteria including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Additionally, Mahmoud et al. (2011) investigated novel pyrimidine derivatives for anti-avian influenza (H5N1) virus activity, although they did not exhibit significant antiviral effects (Mahmoud et al., 2011).

Chemical Reactivity and Structural Analysis

Namazi et al. (2001) investigated the chemical reactivity of Biginelli-type compounds, synthesizing dihydropyrimidine derivatives, and exploring their potential applications (Namazi, Mirzaei, & Azamat, 2001). Jelenc et al. (1978) proposed 4-nitrophenyl ethers for protein crosslinking and affinity labeling, highlighting their reactivity under specific conditions (Jelenc, Cantor, & Simon, 1978).

Synthesis of Novel Derivatives

Ibata et al. (1986) researched the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, providing insights into the synthesis of novel derivatives and their potential applications (Ibata et al., 1986).

Cross-disciplinary Applications

Verbitskiy et al. (2021) developed a novel synthesis method for 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, showcasing their high antibacterial activity against gonococcal infections (Verbitskiy et al., 2021).

Corrosion Inhibition

Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, evaluating their role as corrosion inhibitors for carbon steel in acidic mediums, thereby demonstrating a significant application in industrial chemistry (Abdallah, Shalabi, & Bayoumy, 2018).

properties

IUPAC Name

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFSJBYIDLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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